molecular formula C22H30N2Na2O14S4 B13843934 disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B13843934
M. Wt: 720.7 g/mol
InChI Key: LEGPPGSISQWNDQ-UHFFFAOYSA-L
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Description

Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including sulfonate, disulfide, and pyrrolidine rings, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Disulfide Bond Formation: Oxidative coupling of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.

    Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols in the presence of catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce waste and toxicity.

Chemical Reactions Analysis

Types of Reactions

Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: Reduction of disulfide bonds to thiols using reducing agents like dithiothreitol.

    Substitution: Nucleophilic substitution reactions at the sulfonate groups.

    Hydrolysis: Ester bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

    Sulfonic Acids: From oxidation of disulfide bonds.

    Thiols: From reduction of disulfide bonds.

    Carboxylic Acids and Alcohols: From hydrolysis of ester bonds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Studying protein interactions and disulfide bond formation.

    Medicine: Potential use in drug development and as a therapeutic agent.

    Industry: Applications in materials science and as a component in specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The sulfonate groups can participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate: Similar structure but with variations in functional groups.

    This compound: Another analog with different substituents.

Properties

Molecular Formula

C22H30N2Na2O14S4

Molecular Weight

720.7 g/mol

IUPAC Name

disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C22H32N2O14S4.2Na/c25-17-13-15(41(31,32)33)21(29)23(17)37-19(27)9-5-1-3-7-11-39-40-12-8-4-2-6-10-20(28)38-24-18(26)14-16(22(24)30)42(34,35)36;;/h15-16H,1-14H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

LEGPPGSISQWNDQ-UHFFFAOYSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCSSCCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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